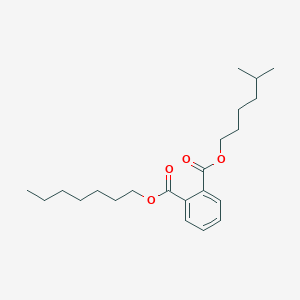
Heptyl Isohexyl Phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl Isohexyl Phthalate is a phthalate ester, a class of compounds widely used as plasticizers to enhance the flexibility and durability of plastic materials. These compounds are known for their ability to impart mechanical extensibility and flexibility to various products . This compound, specifically, is used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Heptyl Isohexyl Phthalate typically involves the esterification of phthalic anhydride with heptyl and isohexyl alcohols. This reaction is catalyzed by sulfuric acid and proceeds in two stages: the formation of the monoester, followed by the formation of the diester . Industrial production methods often employ continuous processes with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Heptyl Isohexyl Phthalate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of phthalic acid and other oxidation products.
Reduction: Reduction reactions are less common but can result in the formation of alcohol derivatives.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include sulfuric acid for esterification and various oxidizing agents for oxidation reactions
Scientific Research Applications
Heptyl Isohexyl Phthalate is used in a variety of scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible polymers and as a reagent in organic synthesis.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for their potential effects on human health.
Mechanism of Action
The mechanism of action of Heptyl Isohexyl Phthalate involves its interaction with various molecular targets and pathways. Phthalate esters are known to act as endocrine disruptors, interfering with hormone synthesis, transport, and metabolism . They can dysregulate the hypothalamic-pituitary-gonadal axis and interact with nuclear receptors in neural structures, potentially leading to neurological disorders .
Comparison with Similar Compounds
Heptyl Isohexyl Phthalate can be compared with other phthalate esters such as:
- Di-n-butyl Phthalate (DnBP)
- Diethyl Phthalate (DEP)
- Di(2-ethylhexyl) Phthalate (DEHP)
- Diisobutyl Phthalate (DiBP)
- Diisononyl Phthalate (DiNP)
- Diisooctyl Phthalate (DiOP) These compounds share similar uses as plasticizers but differ in their chemical structures and specific applications. This compound is unique due to its specific alkyl chain lengths, which impart distinct physical and chemical properties .
Properties
Molecular Formula |
C22H34O4 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-O-heptyl 2-O-(5-methylhexyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H34O4/c1-4-5-6-7-11-16-25-21(23)19-14-8-9-15-20(19)22(24)26-17-12-10-13-18(2)3/h8-9,14-15,18H,4-7,10-13,16-17H2,1-3H3 |
InChI Key |
XUCPJFWSQVQZHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


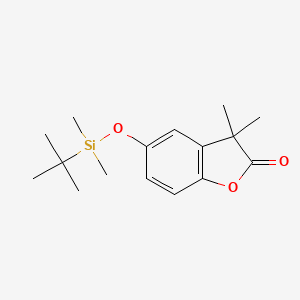
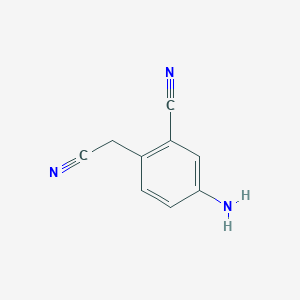
![Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]-](/img/structure/B13855827.png)

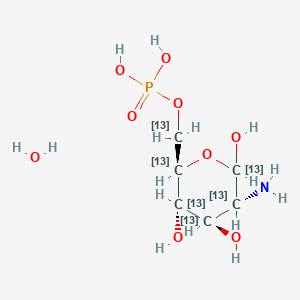
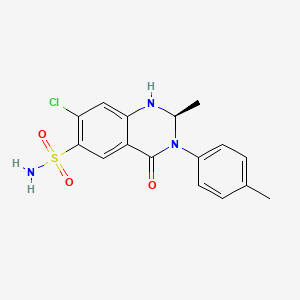
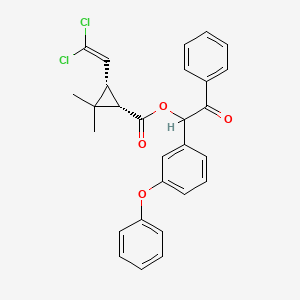
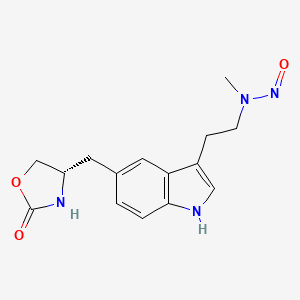

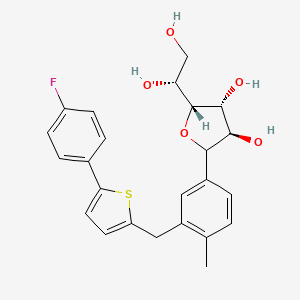
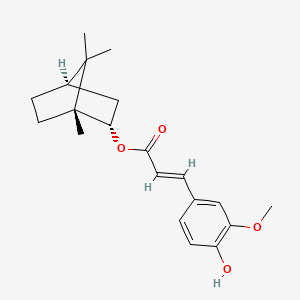
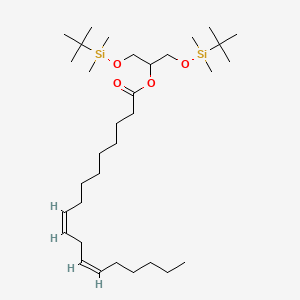
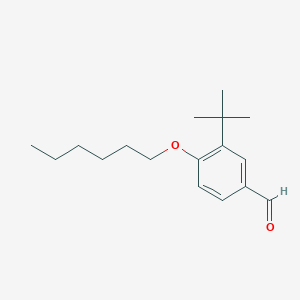
![4-[2-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13855892.png)
